3-ブロモ-D-フェニルアラニン

説明

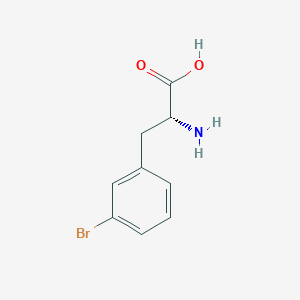

3-Bromo-D-phenylalanine is a derivative of the essential amino acid phenylalanine, where a bromine atom is substituted at the third position of the phenyl ring. This compound, with the chemical formula C9H10BrNO2, is known for its applications in pharmaceutical research and development . It is a white to off-white solid with a molecular weight of 244.09 g/mol .

科学的研究の応用

3-Bromo-D-phenylalanine has several scientific research applications:

作用機序

Target of Action

3-Bromo-D-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions. It serves as a building block for proteins and is involved in the synthesis of other important molecules, including tyrosine, dopamine, norepinephrine, and epinephrine . Therefore, the primary targets of 3-Bromo-D-phenylalanine are likely to be the enzymes and biochemical pathways involved in these processes.

Mode of Action

Phenylalanine is known to influence the secretion of anabolic hormones and supply fuel during exercise . It also affects mental performance during stress-related tasks and prevents exercise-induced muscle damage .

Biochemical Pathways

Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine . As a derivative of phenylalanine, 3-Bromo-D-phenylalanine might affect similar biochemical pathways.

Pharmacokinetics

The compound’s boiling point is predicted to be around 3684±320 °C , and its density is approximately 1.588±0.06 g/cm3 . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

3-Bromo-D-phenylalanine can be used in the synthesis of various chemical compounds, such as 3-(Methylsulfonyl)-D-phenylalanine Hydrochloride . This compound has been found to be a potent LFA-1/ICAM-1 Antagonist SAR 1118, which is used as an ophthalmic solution for treating dry eye . Therefore, the molecular and cellular effects of 3-Bromo-D-phenylalanine’s action could be related to these therapeutic applications.

生化学分析

Biochemical Properties

3-Bromo-D-phenylalanine plays a significant role in biochemical reactions due to its ability to mimic natural amino acids while introducing a halogen atom that can alter the compound’s reactivity and binding properties. This compound interacts with several enzymes, including phenylalanine ammonia-lyase and phenylalanine hydroxylase, which are involved in the metabolism of phenylalanine . The bromine atom in 3-Bromo-D-phenylalanine can form halogen bonds with proteins, potentially altering their structure and function. Additionally, it can be incorporated into peptides and proteins, affecting their stability and activity.

Cellular Effects

3-Bromo-D-phenylalanine influences various cellular processes by integrating into cellular proteins and altering their function. It can affect cell signaling pathways by modifying the activity of enzymes and receptors involved in these pathways . For instance, the incorporation of 3-Bromo-D-phenylalanine into proteins can lead to changes in gene expression and cellular metabolism. Studies have shown that this compound can impact the production of neurotransmitters such as dopamine and norepinephrine by interacting with enzymes involved in their synthesis . These effects can lead to alterations in cell function and behavior.

Molecular Mechanism

At the molecular level, 3-Bromo-D-phenylalanine exerts its effects through several mechanisms. It can bind to enzymes and proteins, forming halogen bonds that can stabilize or destabilize the protein structure . This binding can result in enzyme inhibition or activation, depending on the specific interaction. For example, 3-Bromo-D-phenylalanine can inhibit phenylalanine hydroxylase by competing with natural phenylalanine for the active site . Additionally, the presence of the bromine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-D-phenylalanine can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to light and air . Long-term studies have shown that 3-Bromo-D-phenylalanine can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of 3-Bromo-D-phenylalanine vary with different dosages in animal models. At low doses, this compound can be incorporated into proteins without causing significant toxicity . At higher doses, 3-Bromo-D-phenylalanine can lead to adverse effects, including enzyme inhibition and disruption of metabolic pathways . Studies have shown that there is a threshold dose above which the compound’s toxic effects become more pronounced, leading to cellular damage and impaired function . These findings underscore the importance of careful dosage control in experimental settings.

Metabolic Pathways

3-Bromo-D-phenylalanine is involved in several metabolic pathways, primarily those related to the metabolism of phenylalanine . It can be metabolized by enzymes such as phenylalanine ammonia-lyase and phenylalanine hydroxylase, leading to the production of various metabolites . The presence of the bromine atom can affect the compound’s metabolic flux, altering the levels of metabolites produced . These changes can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

Within cells and tissues, 3-Bromo-D-phenylalanine is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters and incorporated into proteins . The compound’s distribution within tissues can be influenced by its interactions with binding proteins and transporters . These interactions can affect the compound’s localization and accumulation, impacting its overall activity and function.

Subcellular Localization

The subcellular localization of 3-Bromo-D-phenylalanine can influence its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 3-Bromo-D-phenylalanine can be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes . These interactions can affect the compound’s stability and reactivity, influencing its overall biochemical effects.

準備方法

Synthetic Routes and Reaction Conditions

3-Bromo-D-phenylalanine can be synthesized through several methods, including the amidomalonate synthesis and the Hell-Volhard-Zelinskii reaction.

Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. .

Hell-Volhard-Zelinskii Reaction: This reaction involves the bromination of a carboxylic acid using bromine and phosphorus tribromide, followed by substitution with ammonia to form the amino acid

Industrial Production Methods

Industrial production of 3-Bromo-D-phenylalanine typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The process may include additional steps such as crystallization and purification to ensure the compound meets pharmaceutical-grade standards.

化学反応の分析

3-Bromo-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Oxidation Reactions: The phenyl ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

Reduction Reactions: The compound can be reduced using hydrogenation or metal hydrides, converting the bromine atom to a hydrogen atom.

Major products formed from these reactions include substituted phenylalanines, carboxylic acids, and reduced phenylalanine derivatives.

類似化合物との比較

3-Bromo-D-phenylalanine can be compared with other phenylalanine derivatives, such as:

- **3-Iodo-D-phenylalan

特性

IUPAC Name |

(2R)-2-amino-3-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMOHOYNMWWBAU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427562 | |

| Record name | 3-BROMO-D-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99295-78-0 | |

| Record name | 3-Bromo-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99295-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-BROMO-D-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。